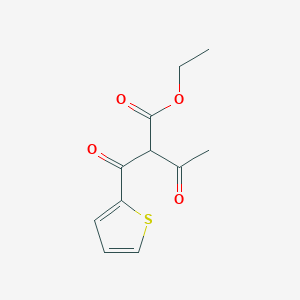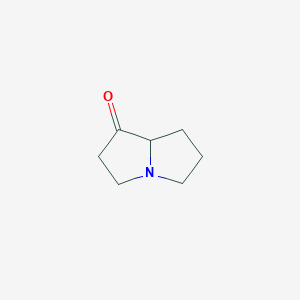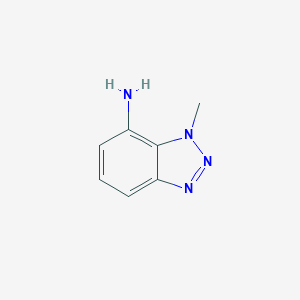
Chloro(methyl)diphenylsilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chloro(methyl)diphenylsilane and its derivatives has been explored as part of the development of new methylsilanediol derivatives. In one study, chloromethyl(methyl)diphenylsilane was synthesized and purified as a possible precursor for further chemical transformations. The conformational landscape of this compound was explored through DFT calculations, IR, and Raman spectroscopies, with single-crystal X-ray diffraction providing insights into its crystalline structure (Rodríguez Ortega et al., 2014).
Molecular Structure Analysis
The molecular structure of chloro(methyl)diphenylsilane derivatives was confirmed by various spectroscopic methods, including IR and Raman spectroscopies, along with DFT calculations. These studies revealed the conformational preferences of these molecules and provided a detailed understanding of their structural features (Rodríguez Ortega et al., 2014).
Chemical Reactions and Properties
Chloro(methyl)diphenylsilane participates in a range of chemical reactions, leading to the formation of various organosilicon compounds. For instance, its reactivity with methylchlorosilanes in the presence of catalysts has been studied, revealing the production of complex mixtures of methylphenylchlorosilanes. Such reactions demonstrate the compound's versatility and its utility in synthesizing complex organosilicon molecules (Penskii et al., 1972).
Physical Properties Analysis
The physical properties of chloro(methyl)diphenylsilane and its derivatives, including molecular weight, solubility, and boiling points, are critical for their application in material science and chemistry. While specific studies focusing on these physical properties are less common, the available research on synthesis and structural analysis provides indirect insights into the compound's behavior under different conditions.
Chemical Properties Analysis
Chloro(methyl)diphenylsilane's chemical properties, such as reactivity, stability, and compatibility with various reagents, have been explored through its involvement in synthesizing polysilanes and its reactions with different chlorosilanes. These studies contribute to a deeper understanding of the compound's chemical behavior, which is essential for its application in creating novel materials and chemicals (Penskii et al., 1972).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Study of Precursors for Methylsilanediol Derivatives : Chloro(methyl)diphenylsilane has been used in the synthesis and structural study of precursors for novel methylsilanediol derivatives, potentially interesting for biological applications. The conformational landscapes of these compounds were explored using DFT calculations, and their molecular structures were confirmed by IR, Raman spectroscopy, and X-ray diffraction (Rodríguez Ortega et al., 2014).
Characterization of Cyclic Organosiloxanes : Chloro(methyl)diphenylsilane was involved in the synthesis and characterization of cyclic organosiloxanes. These compounds, synthesized from pyridinediol derivatives, demonstrated interesting structural features and fluxional behavior, as revealed by multinuclear NMR spectroscopy and X-ray crystallography (Gómez et al., 1999).
Reductive Lithiation of Diarylmethylsilanes : The compound has been utilized in the reductive lithiation of methyl-substituted diarylmethylsilanes, forming versatile precursors to silanols and silanediols. This method is practical for preparing silyl lithium reagents, which can be used for various synthetic applications (Hernández et al., 2011).
Electrochemical Synthesis of Oligosilanes : In electrochemical studies, Chloro(methyl)diphenylsilane was used for synthesizing oligosilanes. This innovative approach resulted in oligosilanes with Si-Si bonds as the main chain (Kimata et al., 1994).
Characterization of Stationary Phases for Gas Chromatography : The compound has been part of studies on characterizing polysiloxanes, including methyl, phenyl, and cyanoalkyl groups, used as stationary phases in gas chromatography. This involved detailed analysis of microstructure, molecular weight, and other properties using NMR spectroscopy (Mayer et al., 1999).
Formation and Molecular Structure of Boryl-substituted 1-silacyclobutenes : Research has also explored the formation and molecular structure of boryl-substituted 1-silacyclobutenes using Chloro(methyl)diphenylsilane. These studies provided insights into the complex behavior of these compounds, as evidenced by NMR spectroscopy and X-ray analysis (Wrackmeyer et al., 2007).
Wirkmechanismus
Target of Action
Chloro(methyl)diphenylsilane (CMDPS) is a silane-based compound Silane-based compounds are generally known to interact with various substrates in the field of materials science, often serving as precursors in the synthesis of silica-based materials .
Mode of Action
It’s known that silane compounds can undergo hydrolysis and condensation reactions . In the presence of water, CMDPS can react to form silanols, which can further condense to form siloxane bonds . This process is fundamental in the formation of silica-based materials .
Biochemical Pathways
As a silane-based compound, its primary use is in the field of materials science rather than biochemistry .
Result of Action
The result of CMDPS’s action is typically the formation of silica-based materials . These materials have a wide range of applications, including in the production of ceramics, glasses, and microelectronics .
Action Environment
The action of CMDPS is influenced by environmental factors such as temperature, humidity, and pH . For example, the hydrolysis and condensation reactions of CMDPS are accelerated in the presence of water . Additionally, the stability of CMDPS can be affected by storage conditions, with optimal stability typically achieved in a cool, dry environment .
Safety and Hazards
Chloro(methyl)diphenylsilane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
chloro-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNZOXALZKPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027116 | |
| Record name | Chloro(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(methyl)diphenylsilane | |
CAS RN |
144-79-6 | |
| Record name | Chloro(methyl)diphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyldiphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylchlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloro(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(methyl)diphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Chloro(methyl)diphenylsilane in porphyrin synthesis, and how does its structure contribute to its function?
A1: In this research [], Chloro(methyl)diphenylsilane acts as a silylating agent. It reacts with the hydroxyl groups of tetrahydroxylphenylporphyrin to form siloxyphenyl porphyrin derivatives. The structure of Chloro(methyl)diphenylsilane, with its reactive chlorine atom, enables this reaction. The two phenyl groups and one methyl group attached to the silicon atom introduce steric hindrance and electronic effects, potentially influencing the reactivity and properties of the final porphyrin derivative.
Q2: How does the incorporation of Chloro(methyl)diphenylsilane affect the properties of the resulting porphyrin derivatives?
A2: The study [] investigates how the different silyl groups, including the one introduced by Chloro(methyl)diphenylsilane, impact the solubility and spectroscopic properties of the porphyrin derivatives. The authors observed changes in the UV-Vis and fluorescence spectra depending on the specific silyl group and the central metal ion in the porphyrin ring. While the exact impact of Chloro(methyl)diphenylsilane is not explicitly discussed, this highlights its potential to modify the photophysical properties of porphyrins, which are crucial for applications like photodynamic therapy and solar cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)







![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)



